4-Chloro-2-ethyl-1-iodobenzene
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Overview
Description
4-Chloro-2-ethyl-1-iodobenzene is an organic compound with the molecular formula C8H8ClI It is a derivative of iodobenzene, where the benzene ring is substituted with a chlorine atom at the fourth position and an ethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-1-iodobenzene typically involves the halogenation of 2-ethyl-1-iodobenzene. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction conditions usually involve refluxing the starting material with chlorine gas in an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-1-iodobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenols.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, introducing additional substituents onto the benzene ring.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Chlorine gas (Cl2) with a catalyst like FeCl3.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Phenols: Formed from nucleophilic substitution.
Polysubstituted Benzenes: Formed from electrophilic substitution.
Carboxylic Acids and Alkanes: Formed from oxidation and reduction, respectively.
Scientific Research Applications
4-Chloro-2-ethyl-1-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of oncology.
Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-1-iodobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution, the iodine atom is displaced by a nucleophile, forming a new bond with the benzene ring. The presence of the chlorine and ethyl groups can influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
4-Chloro-1-iodobenzene: Lacks the ethyl group, making it less sterically hindered.
2-Ethyl-1-iodobenzene: Lacks the chlorine atom, affecting its reactivity in electrophilic substitution.
4-Bromo-2-ethyl-1-iodobenzene: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and physical properties.
Uniqueness: 4-Chloro-2-ethyl-1-iodobenzene is unique due to the combined presence of chlorine, ethyl, and iodine substituents on the benzene ring
Properties
IUPAC Name |
4-chloro-2-ethyl-1-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQVLAYUCSAADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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